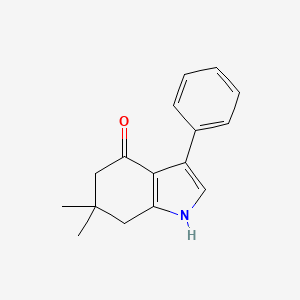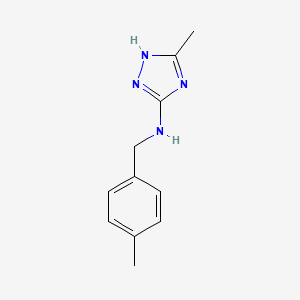![molecular formula C14H13N3O2S2 B12484911 4-{2-[(4-Methyl-1,3-thiazol-2-YL)sulfanyl]acetyl}-1,3-dihydroquinoxalin-2-one](/img/structure/B12484911.png)
4-{2-[(4-Methyl-1,3-thiazol-2-YL)sulfanyl]acetyl}-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(4-Methyl-1,3-thiazol-2-YL)sulfanyl]acetyl}-1,3-dihydroquinoxalin-2-one is a complex organic compound that features a thiazole ring and a quinoxaline moiety. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methyl-1,3-thiazol-2-YL)sulfanyl]acetyl}-1,3-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Thiazole Ring to the Quinoxaline Moiety: This step involves the nucleophilic substitution reaction where the thiazole ring is attached to the quinoxaline moiety through a sulfanylacetyl linkage.
Final Cyclization: The final step involves cyclization to form the complete this compound structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the quinoxaline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-{2-[(4-Methyl-1,3-thiazol-2-YL)sulfanyl]acetyl}-1,3-dihydroquinoxalin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 4-{2-[(4-Methyl-1,3-thiazol-2-YL)sulfanyl]acetyl}-1,3-dihydroquinoxalin-2-one involves interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
4-{2-[(4-Methyl-1,3-thiazol-2-YL)sulfanyl]acetyl}-1,3-dihydroquinoxalin-2-one is unique due to its combined thiazole and quinoxaline structures, which impart distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C14H13N3O2S2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-7-20-14(15-9)21-8-13(19)17-6-12(18)16-10-4-2-3-5-11(10)17/h2-5,7H,6,8H2,1H3,(H,16,18) |
Clave InChI |
LSPBDNGWLJBOFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)SCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-fluorobenzyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12484828.png)
![N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B12484835.png)
![6-benzyl-5-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12484842.png)
![Methyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484843.png)
![(4R,7S)-3-hydroxy-4-(4-hydroxyphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484844.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B12484850.png)

![Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484881.png)
![2-(3-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12484888.png)
![1-(prop-2-en-1-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B12484895.png)
![3-(4-bromophenyl)-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12484897.png)
![5-[(ethylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484907.png)

![Ethyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484922.png)
